Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

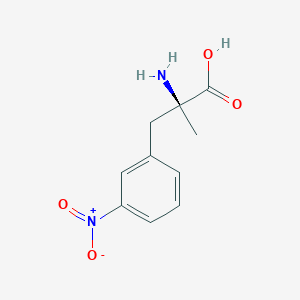

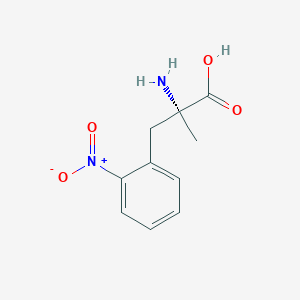

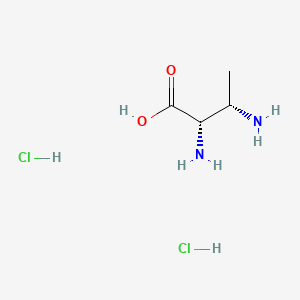

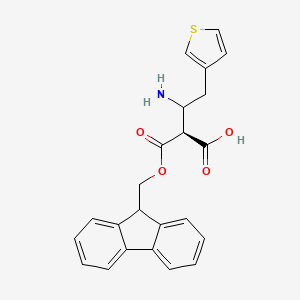

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid (Fmoc-TEMPO) is an organic compound used in various scientific research applications. It is a derivative of the tetramethylpiperidine (TEMPO) molecule and is widely used in organic synthesis, as a radical scavenger and as a reagent in biochemistry.

科学的研究の応用

Drug Delivery Systems

Fmoc conjugates have been explored for their potential in drug delivery systems, specifically targeting bone tissues. In a study, oligopeptides consisting of Asp or Glu conjugated with Fmoc were synthesized and showed selective distribution to the bone when injected into mice. This property was utilized to develop a candidate for an anti-osteoporosis drug, demonstrating the application of Fmoc conjugates in targeted drug delivery without the adverse effects associated with traditional treatments (Sekido et al., 2001).

Scaffold for Tissue Engineering

Fmoc-peptides have been used to form supramolecular hydrogels, acting as scaffolds for the proliferation and differentiation of mesenchymal stem cells (MSCs). The study utilized Fmoc-diphenylalanine and Fmoc-arginine-glycine-aspartate peptides to create a nanofibrous network, facilitating the attachment, proliferation, and multi-differentiation of MSCs. This application is significant in musculoskeletal tissue engineering, highlighting the versatility of Fmoc-peptides in regenerative medicine applications (Wang et al., 2017).

作用機序

Target of Action

Similar compounds such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (tempol) have been shown to interact with the sirt6-hif-1α signaling pathway .

Mode of Action

It is known that this compound is a stable free radical spin label , which suggests it may interact with its targets through electron transfer processes.

Biochemical Pathways

Similar compounds have been shown to affect the sirt6-hif-1α signaling pathway , which plays a crucial role in cellular metabolism and stress responses.

Result of Action

Similar compounds have been shown to alleviate lung injury by upregulating the level of mir-212-5p .

Action Environment

It is known that this compound is a stable free radical , suggesting it may be resistant to various environmental conditions.

特性

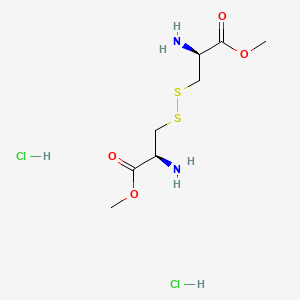

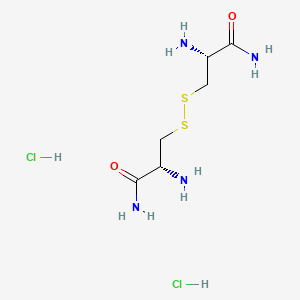

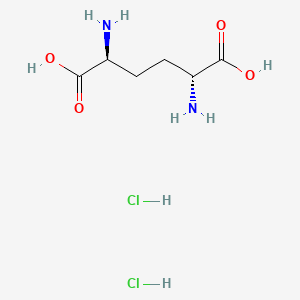

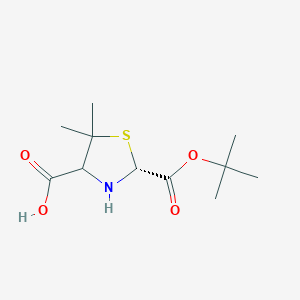

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid involves the protection of the amine and carboxylic acid functional groups, followed by the introduction of the nitroxyl radical and deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "2,2,6,6-tetramethylpiperidine-N-oxyl-4-carboxylic acid", "Fmoc-OSu", "N,N-diisopropylethylamine", "N,N-dimethylformamide", "N-hydroxysuccinimide", "4-aminobenzoic acid" ], "Reaction": [ "Protection of the carboxylic acid group with Fmoc-OSu in the presence of N,N-diisopropylethylamine and N,N-dimethylformamide", "Activation of the carboxylic acid group with N-hydroxysuccinimide", "Coupling of the activated carboxylic acid with 2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid in the presence of N,N-diisopropylethylamine and N,N-dimethylformamide", "Deprotection of the Fmoc group with piperidine in the presence of N,N-dimethylformamide", "Deprotection of the amine group with trifluoroacetic acid in the presence of dichloromethane" ] } | |

CAS番号 |

93372-25-9 |

分子式 |

C25H29N2O5 |

分子量 |

437,52 g/mole |

InChI |

1S/C25H29N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29) |

InChIキー |

FAQWDTRJLKQJBN-UHFFFAOYSA-N |

正規SMILES |

CC1(CC(CC(N1[O])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

同義語 |

Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid; 93372-25-9; AmbotzFAA1771; MolPort-008-267-741; C25H29N2O5; 6756AH; FT-0668793; A-8058 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。